molecular formula C16H14N2O2 B8788475 N-[3-(4-Pyridyl)propyl]phthalimide CAS No. 84200-08-8

N-[3-(4-Pyridyl)propyl]phthalimide

Cat. No.: B8788475
CAS No.: 84200-08-8
M. Wt: 266.29 g/mol
InChI Key: NORKQDMUHKNJNN-UHFFFAOYSA-N
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Description

N-[3-(4-Pyridyl)propyl]phthalimide is a phthalimide derivative featuring a propyl linker substituted with a 4-pyridyl group at the terminal position. Phthalimides are widely studied for their versatility in organic synthesis and pharmacological applications, including antimicrobial, enzyme inhibitory, and receptor-modulating activities.

Properties

CAS No.

84200-08-8

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(3-pyridin-4-ylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C16H14N2O2/c19-15-13-5-1-2-6-14(13)16(20)18(15)11-3-4-12-7-9-17-10-8-12/h1-2,5-10H,3-4,11H2

InChI Key

NORKQDMUHKNJNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations
  • N-[3-(4-Fluorophenoxy)propyl]phthalimide: Features a fluorophenoxy group instead of pyridyl. Its calculated LogP (2.828) and polar surface area (PSA: 46.61 Ų) indicate moderate lipophilicity . The 4-pyridyl group in the target compound likely reduces LogP due to increased polarity.
  • 3-Chloro-N-phenyl-phthalimide : A chloro-substituted analog used in polymer synthesis. Its electron-withdrawing chlorine atom enhances electrophilicity, enabling polymerization reactions, whereas the pyridyl group may favor hydrogen bonding in biological systems .

Physicochemical Properties

Compound LogP PSA (Ų) Key Substituent Reference
N-[3-(4-Pyridyl)propyl]phthalimide* ~2.5† ~50† 4-Pyridyl N/A
N-[3-(4-Fluorophenoxy)propyl]phthalimide 2.828 46.61 4-Fluorophenoxy
N-(3-Bromopropyl)phthalimide N/A N/A Bromo
3-Chloro-N-phenyl-phthalimide N/A N/A Chloro, Phenyl

*†Estimated based on structural similarity to .

Key Research Findings

Synthetic Flexibility : Propyl-linked phthalimides are synthetically adaptable, with substituents (bromo, pyridyl, phenyl) dictating reaction pathways and yields .

Substituent-Driven Bioactivity : Polar groups (e.g., pyridyl) enhance solubility and target engagement, while hydrophobic groups (e.g., butylphenyl) improve membrane permeability .

Thermodynamic Properties : LogP and PSA values correlate with substituent polarity, guiding drug design for optimal bioavailability .

Preparation Methods

Direct Alkylation via Gabriel Synthesis

The Gabriel synthesis is a classical method for preparing primary amines but can be adapted to synthesize N-alkylphthalimides. Here, potassium phthalimide reacts with 3-(4-pyridyl)propyl bromide in a nucleophilic substitution (SN2) to directly yield the target compound.

Procedure :

  • Synthesis of 3-(4-pyridyl)propyl bromide :

    • 3-(4-Pyridyl)propan-1-ol is treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to form the alkyl bromide.

  • Alkylation of potassium phthalimide :

    • Potassium phthalimide (1.1 equiv) and 3-(4-pyridyl)propyl bromide (1.0 equiv) are heated in dimethylformamide (DMF) at 70°C for 12–18 hours.

    • The product is isolated via aqueous workup and recrystallization from ethanol.

Yield : 60–75%.
Advantages : Minimal byproducts, no transition metals required.
Limitations : Requires stoichiometric HBr for bromide synthesis, which complicates purification.

Suzuki Cross-Coupling Approach

The Suzuki-Miyaura coupling enables C–C bond formation between N-(3-bromopropyl)phthalimide and 4-pyridylboronic acid, leveraging palladium catalysis.

Procedure :

  • Preparation of N-(3-bromopropyl)phthalimide :

    • Phthalimide is alkylated with 1,3-dibromopropane in DMF using sodium carbonate as a base, yielding N-(3-bromopropyl)phthalimide in 85–90% yield.

  • Cross-coupling reaction :

    • N-(3-bromopropyl)phthalimide (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv) are refluxed in toluene/water (3:1) for 24 hours.

    • The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 85–94%.
Advantages : High regioselectivity, compatible with sensitive functional groups.
Limitations : Requires palladium catalysts and anhydrous conditions.

Condensation with Phthalic Anhydride

This two-step method involves synthesizing 3-(4-pyridyl)propan-1-amine followed by condensation with phthalic anhydride.

Procedure :

  • Synthesis of 3-(4-pyridyl)propan-1-amine :

    • 4-Pyridinepropanol is converted to the azide via Mitsunobu reaction, followed by Staudinger reduction to the amine.

  • Phthalimide formation :

    • The amine (1.0 equiv) and phthalic anhydride (1.1 equiv) are heated in acetic acid at 120°C for 6 hours, forming the phthalimide via cyclodehydration.

Yield : 50–65%.
Advantages : Modular for derivative synthesis.
Limitations : Low overall yield due to multi-step sequence.

Comparative Analysis of Synthesis Routes

Method Yield (%) Catalyst Scalability Complexity
Gabriel synthesis60–75NoneModerateLow
Suzuki cross-coupling85–94Pd(PPh₃)₄HighModerate
Condensation50–65NoneLowHigh

Key Insights :

  • The Suzuki method offers the highest yield and scalability, ideal for industrial applications.

  • Gabriel synthesis is cost-effective but limited by bromide availability.

  • Condensation is less efficient but valuable for synthesizing analogs.

Experimental Procedures and Optimization

Solvent and Base Effects in Suzuki Coupling

  • Solvent : Toluene/water mixtures enhance catalyst stability compared to THF.

  • Base : Potassium carbonate outperforms sodium hydroxide, minimizing side reactions.

Gabriel Synthesis Optimization

  • Temperature : Reactions at 70°C improve conversion rates vs. room temperature.

  • Workup : Hydrazine-mediated deprotection (Ing–Manske) increases amine purity.

Applications and Derivatives

N-[3-(4-Pyridyl)propyl]phthalimide serves as a precursor for:

  • Anticancer agents : Pyridyl groups enhance DNA intercalation.

  • Coordination polymers : The pyridyl nitrogen facilitates metal-ligand bonding .

Q & A

Basic: What are common synthetic routes to N-[3-(4-Pyridyl)propyl]phthalimide?

This compound is typically synthesized via nucleophilic substitution or alkylation reactions. A widely used precursor is N-(3-bromopropyl)phthalimide , which reacts with 4-pyridyl derivatives under basic conditions. For example:

  • Alkylation with 4-pyridine : In DMF or xylene, the bromopropyl intermediate reacts with 4-pyridyl groups using bases like NaH or K₂CO₃. Reaction temperatures range from 70–90°C, with reflux times of 20–24 hours .
  • Purification : Products are often purified via silica gel chromatography (e.g., CH₂Cl₂:MeOH 9:1) or recrystallization. Yields vary between 70–94% depending on substituents .

Basic: How is the phthalimide group removed to access free amines?

The phthalimide protecting group is cleaved using hydrazine hydrate in ethanol or methanol under reflux (1–3 hours). This generates the primary amine, which is then isolated via acid-base extraction (e.g., HCl addition, NaOH-mediated alkalization, and CH₂Cl₂ extraction) .
Example : Hydrazinolysis of N-[3-(4-methylpiperazin-1-yl)propyl]phthalimide yields 3-(4-methylpiperazin-1-yl)propylamine, a key intermediate for bioactive molecules .

Advanced: How do reaction conditions influence selectivity in coupling reactions?

Competing pathways (e.g., over-alkylation or elimination) arise from:

  • Base choice : Strong bases like NaH favor SN2 mechanisms, while weaker bases (K₂CO₃) may reduce side reactions in polar aprotic solvents like DMF .
  • Solvent effects : Xylene facilitates high-temperature reactions (90°C) for sterically hindered substrates, whereas DMF enhances solubility of ionic intermediates .
    Data contradiction : reports 72% yield using NaH in DMF, while achieves 94% with K₂CO₃ in DMF for similar substrates. This suggests base strength impacts reaction efficiency .

Advanced: What analytical methods confirm the structure of this compound derivatives?

  • NMR : ¹H/¹³C NMR identifies substituent integration (e.g., pyridyl protons at δ 7.2–8.5 ppm, phthalimide carbonyls at δ 162–168 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 420 for thiopyrimidinone derivatives) .
  • IR spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) validate functional groups .

Advanced: How can researchers address instability in phthalimide intermediates?

Some derivatives (e.g., 1-[3-(α-naphthylamino)propyl]thymine) degrade rapidly due to oxidation or hygroscopicity. Mitigation strategies include:

  • Inert atmosphere handling : Use N₂/Ar during synthesis and storage.
  • Derivatization : Convert unstable amines to hydrochlorides or trifluoroacetates .
    Example : Hydrochloride salt formation in improved stability of a piperazinylpropylamine intermediate .

Advanced: What role does this compound play in drug discovery?

This scaffold is a precursor for:

  • Sodium channel inhibitors : Pyridylpropylphthalimide derivatives are alkylated with phenolic groups to modulate ion channel activity (e.g., NaV1.2 inhibitors in ) .
  • Antimicrobial agents : Coupling with thiopyrimidinones introduces sulfur moieties critical for bacterial membrane disruption .

Basic: What solvents and temperatures are optimal for recrystallization?

Recrystallization from ethyl acetate/petroleum ether (7:3) or ethanol/water mixtures at 0–4°C yields high-purity crystals. Melting points (e.g., 72–74°C for bromopropylphthalimide) confirm crystallinity .

Advanced: How can computational modeling guide derivatization of this scaffold?

  • Docking studies : Predict binding affinity of pyridylpropylphthalimide derivatives to targets like tyrosine phosphatases or ryanodine receptors .
  • DFT calculations : Optimize reaction pathways for regioselective alkylation, reducing trial-and-error synthesis .

Basic: What safety precautions are required when handling hydrazine hydrate?

  • Ventilation : Use fume hoods due to toxicity.
  • PPE : Wear nitrile gloves and goggles.
  • Waste disposal : Neutralize with dilute HCl before aqueous disposal .

Advanced: How to resolve contradictions in reported yields for similar reactions?

Variations arise from:

  • Substrate purity : Impurities in 4-pyridyl starting materials reduce coupling efficiency.
  • Catalyst traces : Residual metals (e.g., Mg²⁺) in solvents may accelerate side reactions.
    Recommendation : Replicate methods from (72% yield with xylene/NaH) and (94% with DMF/K₂CO₃) to identify optimal conditions for specific substrates .

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